molecular formula C19H20N2O4 B2500043 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide CAS No. 732254-63-6

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Cat. No.: B2500043
CAS No.: 732254-63-6
M. Wt: 340.379
InChI Key: OUDFLYCAZMHREH-UHFFFAOYSA-N
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Description

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is an organic compound with a complex structure, featuring both cyano and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions including nitration, reduction, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.

Scientific Research Applications

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
  • 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxyphenyl)propanamide

Uniqueness

Compared to similar compounds, 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has unique structural features that may confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-9,11,14,22H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDFLYCAZMHREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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